methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a 3-fluorobenzyloxy substituent at the 7-position of the coumarin core. The compound shares structural features with bioactive coumarins, which are known for their roles in inhibiting anion exchangers (e.g., SLC26A3) and tumor-associated enzymes like carbonic anhydrase . Its molecular formula is C21H19FO5, with a molecular weight of 370.37 (exact mass: 370.1215) .
Properties
Molecular Formula |
C21H19FO5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[7-[(3-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H19FO5/c1-12-16-7-8-18(26-11-14-5-4-6-15(22)9-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
RYTRPEUXHWRQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components
Mechanism
The reaction proceeds through acid-catalyzed cyclization:
-
Esterification : Resorcinol reacts with dimethyl acetylsuccinate to form an intermediate β-keto ester.
-
Cyclodehydration : Intramolecular cyclization yields 7-hydroxy-4,8-dimethylcoumarin (2 ).
O-Alkylation with 3-Fluorobenzyl Bromide
The 7-hydroxy group of the coumarin core is functionalized via nucleophilic substitution to introduce the 3-fluorobenzyl ether moiety.
Reaction Setup
Optimization Insights
-
Stoichiometry : A 1.2:1 molar ratio of 3-fluorobenzyl bromide to coumarin minimizes side products (e.g., di-alkylation).
-
Solvent Impact : DMF enhances reaction efficiency due to its high polarity and ability to dissolve inorganic bases.
Esterification at the C3 Position
The acetic acid side chain is introduced via alkylation of the coumarin’s C3 position.
Reaction Components
Key Considerations
-
Base Selection : NaH ensures deprotonation of the coumarin’s C3 methyl group, facilitating nucleophilic attack on methyl bromoacetate.
-
Side Reactions : Over-alkylation is mitigated by controlled reagent addition and temperature.
Purification and Characterization
Purification Methods
Analytical Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.8–7.2 (aromatic H), δ 5.3 (OCH₂C₆H₄F), δ 3.7 (COOCH₃), δ 2.4 (C4/8-CH₃) | |
| ESI-MS | m/z 356.3 [M+H]⁺ | |
| HPLC | Purity >98% (C18 column, acetonitrile/water) |
Industrial Scalability and Modifications
Large-Scale Synthesis
Alternative Routes
-
Microwave-Assisted Synthesis : Reduces reaction time by 50% (e.g., 4 hours for O-alkylation).
-
Enzymatic Esterification : Lipases (e.g., Candida antarctica) enable milder conditions, though yields are lower (55–60%).
Comparative Analysis of Synthetic Strategies
| Step | Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|---|
| Core Formation | Pechmann Condensation | 86 | 95 | 6 | High |
| O-Alkylation | K₂CO₃/DMF Reflux | 89 | 98 | 12 | Moderate |
| Esterification | NaH/THF, 0°C→RT | 82 | 97 | 8 | High |
| Purification | Column Chromatography | – | 99 | 4 | Low |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound’s ability to interact with biological membranes and proteins, while the chromenone core may contribute to its overall biological activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 7-position significantly influences molecular weight, polarity, and biological activity. Key analogs include:
Key Observations :
- Fluorine vs. Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions .
- Yield Variations : Bromobenzyl derivatives (e.g., 3ba ) achieve higher yields (96%) than para-bromophenyl analogs (46.1%), likely due to the benzyl group’s superior leaving-group reactivity .
- Melting Points : Difluorophenyl derivatives (e.g., EMAC10163h) exhibit higher melting points (188–190°C), attributed to increased crystallinity from fluorine’s symmetry .
SLC26A3 Inhibition
The 4,8-dimethylcoumarin scaffold is associated with inhibition of intestinal anion exchanger SLC26A3, a target for anti-absorptive constipation therapy. Bromobenzyl derivatives (e.g., 3ba ) show high potency, suggesting that halogenated benzyl groups optimize target engagement . The target compound’s 3-fluorobenzyl group may offer similar efficacy with improved pharmacokinetics due to fluorine’s metabolic stability.
Carbonic Anhydrase Inhibition
EMAC10163 analogs (e.g., EMAC10163h) selectively inhibit tumor-associated carbonic anhydrase isoforms. Substituents like 2,4-difluorophenyl enhance activity by aligning with the enzyme’s hydrophobic active site . The target compound’s 3-fluorobenzyl group may similarly exploit hydrophobic pockets but requires empirical validation.
Spectroscopic and Analytical Data
- NMR : The target compound’s ¹H NMR is expected to show signals for methyl groups (δ 2.2–2.3 ppm), fluorobenzyl protons (δ 6.8–7.4 ppm), and coumarin ring protons (δ 6.6–7.1 ppm), consistent with analogs like 3ba .
- HRMS : High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 370.1215 .
- HPLC Purity : Analogous compounds are ≥95% pure by reverse-phase HPLC, as validated using C18 columns and acetonitrile/water gradients .
Biological Activity
Methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a compound belonging to the class of chromen-2-one derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula: C21H19FO5
Molecular Weight: 376.37 g/mol
IUPAC Name: Methyl 2-[7-(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxochromen-3-yl acetate
Canonical SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3F)C)CC(=O)OC
The compound features a chromen-2-one core with a 3-fluorobenzyl ether substituent, which may influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can affect various physiological processes.
- Receptor Modulation: By binding to cell surface receptors, it can modulate signaling pathways that influence cellular responses.
- Gene Expression Alteration: The compound may impact the expression of genes associated with specific biological functions.
Antioxidant Activity
Studies have demonstrated that coumarin derivatives exhibit significant antioxidant properties. For instance, this compound has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that compounds within the chromen family possess antimicrobial properties against various pathogens. This compound has shown potential against bacterial strains through in vitro assays.
| Pathogen | Activity | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | Moderate | 32.5 |
| Escherichia coli | Weak | 75.0 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it exhibited a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
Cytotoxicity and Anticancer Activity
This compound has been tested against various cancer cell lines. It demonstrated selective cytotoxicity, particularly in breast and colon cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 15.0 | Cytotoxic |
| HT29 (Colon Cancer) | 20.5 | Cytotoxic |
Case Studies
- Study on Antioxidant Properties: A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong free radical scavenging ability comparable to standard antioxidants.
- Antimicrobial Assessment: In a comparative study against common pathogens, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the established synthetic routes for methyl {7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate?
The synthesis typically involves multi-step organic reactions, including:
- Coumarin core formation : Cyclization of substituted salicylaldehyde derivatives with active methylene compounds under acidic or basic conditions.
- Functionalization : Introduction of the 3-fluorobenzyloxy group at the 7-position via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Esterification : Final acetylation using methyl chloroacetate in the presence of a base (e.g., KCO) to yield the target compound.
Key challenges include controlling regioselectivity and minimizing side reactions during fluorobenzyloxy group attachment .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR (1H/13C) : Essential for confirming substitution patterns (e.g., fluorobenzyloxy group at C7, methyl groups at C4/C8) and ester functionality.
- HRMS : Validates molecular weight (CHFO) and isotopic patterns.
- FT-IR : Identifies carbonyl stretches (2-oxo chromen, ester C=O) and ether linkages (C-O-C) .
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for structurally similar coumarins .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans), with MIC values compared to standard drugs .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the structural similarity to bioactive coumarins .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction yield?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like fluorobenzyloxy attachment .
- Solvent/catalyst screening : Machine learning algorithms (e.g., random forest) can predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) by training on datasets from analogous reactions .
- Kinetic modeling : MATLAB or Python-based simulations can optimize reaction time and temperature to maximize yield and purity .
Q. How to resolve contradictions in reported biological activity data?
- Standardize assay protocols : Variability in cell culture conditions (e.g., serum concentration, incubation time) may skew results. Replicate studies under controlled parameters (e.g., RPMI-1640 medium, 5% CO) .
- Structure-activity relationship (SAR) analysis : Compare analogues (e.g., replacing 3-fluorobenzyl with 4-fluorophenyl) to isolate substituent effects .
- Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers or trends .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Surface plasmon resonance (SPR) : Quantify binding affinity to target proteins (e.g., EGFR, COX-2) in real time .
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding modes to enzymes, guiding mutagenesis studies to validate key residues .
- CRISPR-Cas9 knockouts : Confirm target specificity by testing activity in cells lacking suspected protein targets .
Q. How to design stability studies for this compound under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation products via HPLC-MS .
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, assessing purity and crystallinity using DSC/TGA .
- pH-dependent stability : Use phosphate buffers (pH 3–10) to identify hydrolysis-prone functional groups (e.g., ester linkages) .
Q. What strategies improve selectivity in biological assays?
- Proteome profiling : Use affinity pulldown with biotinylated derivatives and mass spectrometry to identify off-target interactions .
- Dose-response matrix testing : Combine the compound with inhibitors of common off-target pathways (e.g., PI3K, MAPK) to isolate primary effects .
- 3D cell cultures : Spheroids or organoids better replicate in vivo conditions, reducing false positives from monolayer assays .
Methodological and Data Analysis Questions
Q. How to apply Design of Experiments (DoE) in optimizing reaction conditions?
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2 factorial approach to identify significant factors .
- Response surface methodology (RSM) : Central composite design (CCD) models non-linear relationships, optimizing yield and minimizing byproducts .
- ANOVA analysis : Statistically validate factor interactions (e.g., solvent polarity × temperature) using JMP or Minitab software .
Q. What statistical approaches address variability in biological replicate data?
- Mixed-effects models : Account for batch-to-batch variability (e.g., cell passage number) using R/lme4 .
- Bootstrap resampling : Estimate confidence intervals for IC values when sample sizes are small .
- Benjamini-Hochberg correction : Adjust p-values for false discovery rate (FDR) in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
